molecular formula C19H21N3O3 B7110773 N-(3-phenylpyridin-4-yl)-2,6-dioxa-9-azaspiro[4.5]decane-9-carboxamide

N-(3-phenylpyridin-4-yl)-2,6-dioxa-9-azaspiro[4.5]decane-9-carboxamide

Cat. No.: B7110773
M. Wt: 339.4 g/mol
InChI Key: NDZMMYWYXCJJRY-UHFFFAOYSA-N
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Description

N-(3-phenylpyridin-4-yl)-2,6-dioxa-9-azaspiro[45]decane-9-carboxamide is a complex organic compound with a unique spiro structure

Properties

IUPAC Name

N-(3-phenylpyridin-4-yl)-2,6-dioxa-9-azaspiro[4.5]decane-9-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O3/c23-18(22-9-11-25-19(13-22)7-10-24-14-19)21-17-6-8-20-12-16(17)15-4-2-1-3-5-15/h1-6,8,12H,7,9-11,13-14H2,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDZMMYWYXCJJRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC12CN(CCO2)C(=O)NC3=C(C=NC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-phenylpyridin-4-yl)-2,6-dioxa-9-azaspiro[4.5]decane-9-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the pyridine and phenyl intermediates, followed by the formation of the spiro structure through cyclization reactions. Specific reagents and catalysts are used to facilitate these reactions under controlled conditions, such as specific temperatures and pH levels.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for yield and purity. The use of automated systems ensures consistent quality and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions: N-(3-phenylpyridin-4-yl)-2,6-dioxa-9-azaspiro[4.5]decane-9-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

N-(3-phenylpyridin-4-yl)-2,6-dioxa-9-azaspiro[4.5]decane-9-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly in targeting specific molecular pathways.

    Industry: It is used in the development of new materials with unique properties, such as enhanced stability and reactivity.

Mechanism of Action

The mechanism of action of N-(3-phenylpyridin-4-yl)-2,6-dioxa-9-azaspiro[4.5]decane-9-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s unique structure allows it to bind to these targets with high specificity, leading to the modulation of their activity and subsequent biological effects.

Comparison with Similar Compounds

  • Dimethyl 2,6-pyridinedicarboxylate
  • 2,6-Pyridinedicarboxylic acid
  • 2,6-Pyridinedimethanol

Comparison: Compared to these similar compounds, N-(3-phenylpyridin-4-yl)-2,6-dioxa-9-azaspiro[4.5]decane-9-carboxamide has a unique spiro structure that imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for specific applications where other similar compounds may not be as effective.

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